Cas no 179060-29-8 (Carbamic acid,[2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI))

Carbamic acid,[2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI) structure
179060-29-8 structure
Product Name:Carbamic acid,[2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
Numero CAS:179060-29-8
MF:C11H17NO3
MW:211.257583379745
CID:113071
PubChem ID:11469899
Update Time:2025-04-18

Carbamic acid,[2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,[2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • 2-Methyl-2-propanyl [2-(3-furyl)ethyl]carbamate
    • 2-(tert-butoxycarbonyl)-8-chloro-1,2,3,4-tetrahydroisoquinoline
    • 2-(tert-butoxycarbonylamino)-1-(3-furyl)ethane
    • AB50322
    • AGN-PC-003SNV
    • AK147495
    • CTK8G8940
    • TERT-BUTYL 8-CHLORO-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE
    • Carbamic acid, [2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • 179060-29-8
    • Carbamic acid, [2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester
    • WCYYCMDUMYZLDU-UHFFFAOYSA-N
    • DTXSID801183295
    • Carbamic acid,[2-(3-furanyl)ethyl]-,1,1-dimethylethyl ester(9ci)
    • TERT-BUTYL N-[2-(FURAN-3-YL)ETHYL]CARBAMATE
    • SCHEMBL5549786
    • AKOS015909398
    • N-tert-butoxycarbonyl-2-(3-furyl)ethylamine
    • 2-(t-butoxycarbonylamino)-1-(3-furyl)ethane
    • Inchi: 1S/C11H17NO3/c1-11(2,3)15-10(13)12-6-4-9-5-7-14-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13)
    • Chiave InChI: WCYYCMDUMYZLDU-UHFFFAOYSA-N
    • Sorrisi: O(C(NCCC1=COC=C1)=O)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 211.12091
  • Massa monoisotopica: 211.12084340g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 5
  • Complessità: 210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 51.5Ų

Proprietà sperimentali

  • PSA: 51.47
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen